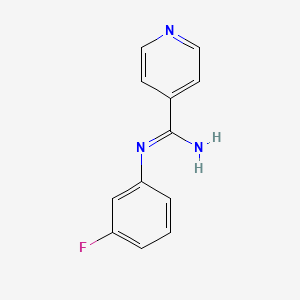
N'-(3-fluorophenyl)pyridine-4-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-fluorophenyl)pyridine-4-carboximidamide is a chemical compound that features a pyridine ring substituted with a fluorophenyl group and a carboximidamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-fluorophenyl)pyridine-4-carboximidamide typically involves the reaction of 3-fluoroaniline with pyridine-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for N’-(3-fluorophenyl)pyridine-4-carboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
N’-(3-fluorophenyl)pyridine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N’-(3-fluorophenyl)pyridine-4-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-(3-fluorophenyl)pyridine-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways .
類似化合物との比較
Similar Compounds
- N-(3-Fluorophenyl)pyridine-4-carboxamide
- 5-(4-Fluorophenyl)pyridine-3-carboxylic acid
- 2-(4-Fluorophenyl)pyridine-3-carboxamide
Uniqueness
N’-(3-fluorophenyl)pyridine-4-carboximidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
生物活性
N'-(3-fluorophenyl)pyridine-4-carboximidamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a 3-fluorophenyl group and a carboximidamide functional group. The incorporation of fluorine is notable for enhancing the compound's metabolic stability and bioactivity.
1. Anticancer Activity
Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant anticancer properties. A study demonstrated that related compounds showed IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects. For instance, compounds with similar structures have shown the ability to induce apoptosis in MCF-7 breast cancer cells, with IC50 values around 25 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 25.72 ± 3.95 |
| Analog 1 | U87 Glioblastoma | 45.2 ± 13.0 |
| Analog 2 | HepG2 | Comparable to cisplatin |
2. Antiviral Activity
This compound and its analogs have also been evaluated for antiviral properties. Studies have shown that certain derivatives possess activity against enteroviruses, suggesting potential as antiviral agents. The mechanism of action is thought to involve interference with viral replication processes .
3. Antimicrobial Properties
The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, related sulfonamide derivatives exhibited potent activity against bacterial strains such as E. coli and S. pneumoniae, with some compounds surpassing traditional antibiotics like ciprofloxacin in effectiveness .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Fluorine Substitution : The presence of fluorine enhances metabolic stability and increases the lipophilicity of the compound, which can improve bioavailability.
- Pyridine Ring Modifications : Variations in substituents on the pyridine ring can lead to changes in potency and selectivity against different biological targets.
Research has identified specific structural features that correlate with increased activity, guiding further optimization of this class of compounds .
Case Study 1: Anticancer Efficacy
In a comparative study, this compound was tested alongside several analogs against various cancer cell lines. The results indicated that while several compounds were effective, those with a fluorinated aromatic system consistently showed enhanced potency.
Case Study 2: Antiviral Screening
A screening of a library of pyridine derivatives revealed that certain modifications led to significant antiviral activity against enterovirus strains. The most promising candidates exhibited IC50 values below 10 μM, highlighting their potential for further development as antiviral therapeutics .
特性
CAS番号 |
23565-11-9 |
|---|---|
分子式 |
C12H10FN3 |
分子量 |
215.23 g/mol |
IUPAC名 |
N'-(3-fluorophenyl)pyridine-4-carboximidamide |
InChI |
InChI=1S/C12H10FN3/c13-10-2-1-3-11(8-10)16-12(14)9-4-6-15-7-5-9/h1-8H,(H2,14,16) |
InChIキー |
PSASAOMEXWAJEI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)N=C(C2=CC=NC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















